3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
説明
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a pyrrolidine-based substituent. The pyrrolidine moiety is sulfonylated at the 1-position with a phenyl group, conferring unique steric and electronic properties. Its synthesis likely involves coupling reactions between activated benzoyl derivatives and functionalized pyrrolidine intermediates, followed by sulfonylation .
特性
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-6-4-7-15(12-14)21(23)24)19-13-16-8-5-11-20(16)27(25,26)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIMNZFVQJGSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the pyrrolidine ring, which is then sulfonylated with phenylsulfonyl chloride. The final step involves the coupling of the sulfonylated pyrrolidine with the nitrobenzamide under appropriate conditions, such as the use of a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The benzamide core can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: 3-amino-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Coupling: Biaryl compounds when using Suzuki-Miyaura coupling.
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit potent antimicrobial properties. The presence of the nitro group and the sulfonamide moiety is critical for enhancing antibacterial activity. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 5 µg/mL |
The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Antitumor Activity
The antitumor potential of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been explored in various cancer cell lines. In vitro studies suggest that it can inhibit cell proliferation and induce apoptosis in cancer cells. Notable findings include:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
These results indicate that structural modifications can enhance cytotoxicity against specific cancer types.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The compound displayed a broad spectrum of activity, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In a recent study, the compound was tested against various human cancer cell lines to assess its anticancer properties. The results indicated significant inhibition of cell growth in HepG2 and MCF7 cells, suggesting its potential as a lead compound for further development in cancer therapy.
作用機序
The mechanism of action of 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the sulfonyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions .
類似化合物との比較
Structural Differences :
- The side chain is a chiral phenylethyl group instead of a sulfonylated pyrrolidinylmethyl group. Functional Implications:
- The trifluoromethyl group may improve metabolic stability compared to the target compound’s unsubstituted benzamide.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- The benzamide is part of a fused heterocyclic system (pyrazolo-pyrimidine) with fluorinated chromene and phenyl groups.
Functional Implications : - The extended π-system and fluorination likely enhance binding to kinases or DNA-related targets, a feature absent in the simpler target compound.
- Reported synthesis via Suzuki coupling highlights scalability for drug development .
(S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide
Structural Differences :
- Incorporates an imidazo-pyrazinyl group and a butynoyl-modified pyrrolidine. The benzamide is methoxy-substituted at position 2. Functional Implications:
- Acts as a BTK (Bruton’s tyrosine kinase) inhibitor, indicating utility in autoimmune diseases or cancers. The target compound’s lack of a heteroaromatic system may limit similar kinase affinity .
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide
Structural Differences :
- Features ethylsulfonyl and methoxy groups on the benzamide, with an ethyl-substituted pyrrolidine.
Functional Implications : - The ethylsulfonyl group may improve solubility compared to the target compound’s phenylsulfonyl group.
- Potential applications in central nervous system (CNS) targeting due to pyrrolidine’s blood-brain barrier permeability .
Comparative Data Table
Key Research Findings and Implications
- Substituent Impact : The phenylsulfonyl group in the target compound may reduce solubility compared to ethylsulfonyl analogs but could enhance protein binding via aromatic interactions .
- Biological Potential: While the target compound lacks explicit activity data, structural analogs with nitro and sulfonamide groups show promise in antimicrobial and kinase inhibition contexts .
- Synthetic Feasibility : The absence of complex heterocycles in the target compound may simplify synthesis compared to pyrazolo-pyrimidine derivatives .
生物活性
The compound 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a nitrobenzamide derivative that has garnered attention for its potential biological activities. Nitro compounds, including nitrobenzamides, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a nitro group (), a benzamide moiety, and a pyrrolidine ring substituted with a phenylsulfonyl group.
Biological Activity Overview
Research indicates that nitro compounds exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Nitro-containing compounds are often employed in antimicrobial therapies. They act by generating reactive intermediates that can damage bacterial DNA. Studies have shown that derivatives of nitrobenzamides can inhibit the growth of various pathogens through mechanisms involving DNA interaction and oxidative stress induction .
| Compound | Target Pathogen | Mechanism of Action |
|---|---|---|
| This compound | Staphylococcus aureus, Pseudomonas aeruginosa | DNA damage via reactive intermediates |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that nitrobenzamide derivatives can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. The inhibition of inducible nitric oxide synthase (iNOS) has been particularly noted, suggesting that this compound may serve as a multi-target anti-inflammatory agent .
| Activity | Cytokine Inhibited | Mechanism |
|---|---|---|
| Anti-inflammatory | IL-1β, TNF-α | Inhibition of iNOS |
Case Studies
Several studies have investigated the biological activity of similar nitrobenzamide derivatives, providing insights into the potential efficacy and safety profiles of these compounds.
- Antimicrobial Efficacy Study : A study demonstrated that nitrobenzamide derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the reduction of nitro groups leading to the formation of toxic intermediates .
- Anti-inflammatory Mechanism Study : Another study highlighted the ability of nitrobenzamides to reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines and mediators .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of nitrobenzamides indicated that modifications to the nitro group and side chains significantly influenced their biological activity, suggesting avenues for optimizing efficacy .
Q & A
Q. What are the optimal synthetic routes for 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, and what critical reaction conditions must be controlled?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrrolidine sulfonyl precursor via nucleophilic substitution (e.g., reacting pyrrolidine with phenylsulfonyl chloride under anhydrous conditions).
- Step 2: Functionalization of the pyrrolidine nitrogen with a benzyl group, followed by nitrobenzamide coupling. Key conditions include controlled pH (e.g., using NaHCO₃ for deprotonation) and inert atmospheres to prevent oxidation .
- Critical Controls: Monitor reaction progress via TLC or HPLC. Use orthogonal purification (e.g., column chromatography followed by recrystallization) to isolate intermediates .
Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound’s structure?
Methodological Answer:
- NMR Analysis: Assign protons using ¹H/¹³C NMR (e.g., DMSO-d₆ as solvent) to confirm substituent positions, particularly the nitro group and sulfonyl-pyrrolidine linkage.
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Resolve bond angles and torsion angles to validate stereochemistry, especially around the pyrrolidine ring .
- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode for [M+H]⁺ ion) .
Q. What in vitro and in vivo models are appropriate for preliminary evaluation of its biochemical activity?
Methodological Answer:
- In Vitro:
- Enzyme inhibition assays (e.g., fluorescence-based assays for kinases or proteases) with IC₅₀ determination.
- Bacterial proliferation studies using MIC assays, given structural similarity to acps-pptase inhibitors .
- In Vivo:
- Rodent models for pharmacokinetics (e.g., bioavailability via oral administration) and toxicity screening (LD₅₀).
- Zebrafish embryos for rapid toxicity and efficacy profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Variation of Substituents: Systematically modify the nitro group (e.g., replace with cyano or halogen) and the sulfonyl-pyrrolidine moiety (e.g., alkyl sulfonates).
- Assay Design: Test analogs against target enzymes (e.g., bacterial acps-pptase) using dose-response curves. Correlate activity with computational descriptors (e.g., logP, polar surface area) .
- Molecular Docking: Use software like AutoDock Vina to predict binding poses and guide rational modifications .
Q. What experimental strategies resolve contradictions in reported activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via HPLC (>95%).
- Orthogonal Assays: Confirm enzyme inhibition using both fluorescence and radiometric methods.
- Control Experiments: Include known inhibitors (positive controls) and vehicle-only groups to rule out solvent interference .
Q. How can computational methods predict off-target effects and metabolic pathways?
Methodological Answer:
- Proteome-wide Docking: Use tools like SwissTargetPrediction to identify potential off-target interactions.
- Metabolism Prediction: Apply CYP450 isoform models (e.g., Schrödinger’s MetaSite) to identify likely oxidation sites (e.g., pyrrolidine ring).
- ADMET Profiling: Predict toxicity via QSAR models for hERG inhibition and hepatotoxicity .
Q. What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the benzamide or sulfonyl moiety.
- Formulation Optimization: Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo delivery.
- Bioisosteric Replacement: Substitute the nitro group with a trifluoromethyl group to enhance lipophilicity and metabolic stability .
Q. How can crystallographic data inform polymorph screening and stability studies?
Methodological Answer:
- Polymorph Screening: Recrystallize from diverse solvents (e.g., acetone, DCM/hexane) and analyze via PXRD to identify stable forms.
- Thermal Analysis: Use DSC/TGA to assess melting points and degradation profiles.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
